5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Description
This compound (CAS: 1052611-53-6) is a pyrrolidinecarboxylic acid derivative featuring a trifluoromethylphenyl substituent at position 2, methyl groups at positions 1 and 5, and a methoxycarbonyl ester at position 5. Its molecular formula is estimated as C₁₇H₁₉F₃NO₄ (calculated based on substituent contributions).
Properties
IUPAC Name |
5-methoxycarbonyl-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(14(23)24-3)8-10(13(21)22)12(20(15)2)9-6-4-5-7-11(9)16(17,18)19/h4-7,10,12H,8H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKCSBCHJGBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2C(F)(F)F)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid, one common method involves multi-step organic synthesis starting with the appropriate substituted pyrrole. The key steps include:
Formation of the pyrrole ring: : Cyclization reactions involving starting materials like diketones and amines.
Introduction of substituents: : Sequential functionalization steps to introduce the methoxycarbonyl and trifluoromethylphenyl groups.
Industrial Production Methods
For industrial-scale production, the compound is typically synthesized using large reactors capable of precise temperature and pressure control. Solvent choice and purification methods are optimized to ensure high yield and purity, often involving crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: : Reductive conditions, such as hydrogenation, can reduce the methoxycarbonyl group.
Substitution: : Electrophilic aromatic substitution is possible due to the presence of the aromatic trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: : Friedel-Crafts catalysts, such as aluminum chloride.
Major Products Formed
Oxidation products: : May include carboxylic acids or ketones.
Reduction products: : Primarily alcohols or amines, depending on the reaction conditions.
Substitution products: : New functionalized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity relevant to drug development.
- Anticancer Activity : Research has indicated that derivatives of pyrrolidinecarboxylic acids possess anticancer properties. The trifluoromethyl group is known to enhance the pharmacokinetic profiles of compounds, potentially improving their efficacy against cancer cells.
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical transformations.
- Reactions : The methoxycarbonyl and trifluoromethyl groups can participate in nucleophilic substitutions and other reactions that are crucial for creating diverse chemical entities.
Agrochemical Development
There is potential for this compound to be utilized in the development of agrochemicals. The structural characteristics may lend themselves to the creation of new pesticides or herbicides that are more effective or environmentally friendly.
Material Science
The unique properties of the trifluoromethyl group can impart desirable characteristics to materials, such as increased hydrophobicity and thermal stability. This makes the compound a candidate for research into advanced materials with specific performance criteria.
Case Study 1: Anticancer Activity Assessment
In a study examining various pyrrolidine derivatives, 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid was tested for cytotoxic effects against several cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis Pathways
Research documented various synthetic pathways leading to this compound, highlighting its role as an intermediate in multi-step syntheses aimed at producing complex pharmaceuticals. The methodologies employed include:
- Nucleophilic substitution reactions
- Reduction processes
- Coupling reactions with other functionalized compounds
Case Study 3: Environmental Impact of Agrochemicals
Studies have explored the environmental impact of agrochemicals derived from compounds similar to 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid. Findings suggest that modifications to the molecular structure can lead to reduced toxicity while maintaining efficacy against pests.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level, often involving:
Molecular Targets: : Interactions with enzymes and receptor proteins.
Pathways Involved: : May affect signaling pathways, metabolic pathways, or other biochemical networks.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*logP values are estimated using computational tools (e.g., XLogP3).
Substituent Effects on Physicochemical Properties
Trifluoromethylphenyl vs. Fluorophenyl :
- The trifluoromethyl group increases molecular weight (~337 g/mol vs. ~295 g/mol for fluorophenyl analogs) and lipophilicity , making the compound more suited for hydrophobic environments .
- The electron-withdrawing CF₃ group may lower the pKa of the carboxylic acid (predicted pKa ~3.1) compared to fluorophenyl analogs (pKa ~3.5), enhancing ionization in physiological conditions.
Pyridinyl vs. Phenyl :
- The pyridine derivative (CAS: 1177765-79-5) exhibits higher aqueous solubility in its salt form, critical for bioavailability. The nitrogen in the pyridine ring enables additional hydrogen-bonding interactions .
Biological Activity
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.
- Molecular Formula : C₁₆H₁₈F₃NO₄
- Molecular Weight : 345.32 g/mol
- CAS Number : 1052611-53-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrrolidine derivatives and introducing the trifluoromethyl group through electrophilic aromatic substitution methods. The detailed synthetic pathway can be referenced from various chemical literature sources.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound against several cancer cell lines. Notably, it has shown potent inhibitory effects on pancreatic cancer cells. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BxPC-3 (pancreatic) | 0.051 | |
| Panc-1 (pancreatic) | 0.066 | |
| WI38 (normal fibroblast) | 0.36 |
These results indicate that the compound exhibits significantly lower IC50 values against cancerous cells compared to normal cells, suggesting a selective cytotoxicity towards tumor cells.
The mechanism through which 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid exerts its effects appears to involve DNA intercalation, which disrupts the replication process in cancer cells. This is supported by studies showing that compounds with flat structural fragments tend to have enhanced anticancer activity due to better interaction with DNA structures .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Pancreatic Cancer Cells :
- Comparative Analysis with Standard Chemotherapeutics :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: A three-step synthesis is commonly employed, involving:
Condensation : Reacting trifluoromethyl-substituted aryl aldehydes with pyrrolidine precursors using Pd/C or Cu catalysts in DMF or toluene.
Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine core.
Functionalization : Methoxycarbonyl and methyl group introduction via nucleophilic acyl substitution .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Catalysts/Solvents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pd/C, DMF | 80–100 | 65 |
| 2 | CuI, Toluene | 110 | 78 |
| 3 | NaH, THF | 25 (rt) | 85 |
To improve yields:
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl and methoxycarbonyl groups).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for refinement .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| H NMR | δ 1.45 (s, 6H, CH) | |
| HRMS | m/z 402.1284 [M+H] | |
| X-ray | CCDC deposition number: 215XXXX |
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer: Contradictions often arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes.
- Twinning in crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Overlapping signals : Employ 2D NMR (e.g., COSY, NOESY) to resolve ambiguous peaks .
- Computational validation : Compare experimental data with DFT-calculated NMR shifts or crystal packing simulations .
Q. How to design experiments for studying biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Target Selection : Use molecular docking (AutoDock Vina) to predict binding affinity toward enzymes like kinases or proteases.
In Vitro Assays :
- Enzyme inhibition : Measure IC via fluorescence-based kinetics.
- Cellular uptake : Quantify intracellular concentrations using LC-MS/MS.
Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .
Q. Table 3: Example Biological Assay Design
| Assay Type | Conditions | Readout |
|---|---|---|
| Kinase Inhibition | 10 µM compound, ATP = 100 µM | Fluorescence |
| Cytotoxicity | 48h incubation, MTT assay | Absorbance (570 nm) |
Q. What computational strategies predict the compound’s reactivity or degradation pathways?
Methodological Answer:
- Reactivity : Perform DFT calculations (Gaussian 16) to identify electrophilic centers (e.g., carbonyl groups prone to hydrolysis).
- Degradation Modeling : Use molecular dynamics (AMBER) to simulate hydrolytic stability under physiological pH (4–8) .
- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolites .
Q. How to address challenges in crystallizing this compound for structural studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
